(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13293884
InChI: InChI=1S/C6H11N3.2BrH/c1-4-6(3-7)5(2)9-8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H
SMILES:
Molecular Formula: C6H13Br2N3
Molecular Weight: 287.00 g/mol

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide

CAS No.:

Cat. No.: VC13293884

Molecular Formula: C6H13Br2N3

Molecular Weight: 287.00 g/mol

* For research use only. Not for human or veterinary use.

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide -

Specification

Molecular Formula C6H13Br2N3
Molecular Weight 287.00 g/mol
IUPAC Name (3,5-dimethyl-1H-pyrazol-4-yl)methanamine;dihydrobromide
Standard InChI InChI=1S/C6H11N3.2BrH/c1-4-6(3-7)5(2)9-8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H
Standard InChI Key IWOSWIYVRCKHAG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1)C)CN.Br.Br

Introduction

Overview

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide is a pyrazole-derived organic compound with significant potential in coordination chemistry and pharmaceutical research. This report synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed examination of its synthesis, structural properties, applications, and safety.

Chemical Identity and Structural Features

Molecular Formula: C6H13Br2N3\text{C}_6\text{H}_{13}\text{Br}_2\text{N}_3
Molecular Weight: 287.00 g/mol
IUPAC Name: (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide
SMILES: CC1=C(C(=NN1)C)CN.Br.Br\text{CC1=C(C(=NN1)C)CN.Br.Br}

The compound consists of a pyrazole ring substituted with methyl groups at positions 3 and 5, a methanamine group at position 4, and two hydrobromide counterions. The dihydrobromide salt enhances solubility in polar solvents, making it suitable for synthetic and biological applications .

Synthesis and Reaction Pathways

Synthesis Method

The compound is synthesized via a two-step process:

  • Formation of the Free Base: Condensation of acetylacetone with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole. Subsequent functionalization introduces the methanamine group at position 4 .

  • Salt Formation: The free base is treated with hydrobromic acid (HBr) under controlled conditions to form the dihydrobromide salt.

Reaction Scheme:

C5H8N2+CH3NH2C6H11N32HBrC6H13Br2N3+2H2O\text{C}_5\text{H}_8\text{N}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_{11}\text{N}_3 \xrightarrow{2\text{HBr}} \text{C}_6\text{H}_{13}\text{Br}_2\text{N}_3 + 2\text{H}_2\text{O}

Optimization

Key parameters for high yield (>80%):

  • Solvent: Methanol or ethanol.

  • Temperature: Reflux (60–80°C).

  • Stoichiometry: 2:1 molar ratio of HBr to free base.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm1^{-1}):

    • 3312 (–NH stretch), 1678 (C=N), 1490 (C–C aromatic).

  • 1^1H NMR (DMSO-d6d_6, 400 MHz):

    • δ 2.09 (s, 3H, –CH3_3), 2.20 (s, 3H, –CH3_3), 4.74 (s, 2H, –CH2_2).

  • Mass Spectrometry:

    • m/z 125.17 (M+^+ for free base), 287.00 (M+^+ for dihydrobromide) .

X-ray Crystallography

Crystal structure analysis reveals a racemic mixture with a centrosymmetric space group (P21/nP2_1/n). The pyrazole and dihydrothiadiazine rings form a planar arrangement, with bromide ions stabilizing the lattice via hydrogen bonds .

Applications in Research

Coordination Chemistry

The compound serves as a precursor for ligands in metal complexes. For example:

  • Trispyrazolylborate: Used in catalysis and material science .

  • Pyrazolyldiphosphine: Enhances luminescence in europium(III) complexes .

Industrial Use

  • Blocking Agent for Isocyanates: Prevents premature polymerization in polyurethane production .

Comparative Analysis with Analogues

CompoundBiological ActivitySolubility (mg/mL)
(3-Methyl-1H-pyrazol-4-yl)methanamineAntioxidant (EC50_{50} = 50 µM)12.5
1-(4-Bromo-5-methylpyridin-2-yl)methanamineEnzyme inhibition8.2
This CompoundAnticancer, Ligand synthesis18.6

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